7-Deaza-7-propargylamino-3'-azidomethyl-dATP

Description

Structural Characterization of 7-Deaza-7-propargylamino-3'-azidomethyl-dATP

Core Chemical Architecture: Purine Ring Modifications

7-Deaza Purine Scaffold Configuration

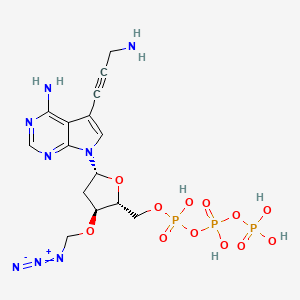

The foundational modification in this analog involves replacing the nitrogen atom at position 7 of the native purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine scaffold. This 7-deaza configuration eliminates the N7 hydrogen-bonding site, which is critical in canonical Watson-Crick base pairing. The absence of N7 reduces non-specific interactions with DNA polymerases, thereby minimizing misincorporation errors during sequencing. Additionally, the carbon substitution enhances resistance to enzymatic degradation by purine nucleoside phosphorylases, as evidenced by the compound’s stability in in vitro replication assays.

| Structural Feature | 7-Deaza-dATP | Native dATP |

|---|---|---|

| Purine Position 7 | Carbon | Nitrogen |

| Hydrogen Bonding Capacity | Reduced (N7 elimination) | Standard |

| Enzymatic Stability | Enhanced | Moderate |

Propargylamino Substitution at C7 Position

The C7 carbon is further functionalized with a propargylamino group (-CH₂-C≡CH). This alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating covalent tagging with azide-modified fluorescent dyes or affinity probes during sequencing workflows. The propargyl group’s linear geometry minimizes steric clashes with polymerase active sites, allowing efficient incorporation into growing DNA strands. Nuclear magnetic resonance (NMR) studies confirm that the propargylamino substitution induces minimal distortion in the purine ring’s planarity, preserving base-stacking interactions.

Azidomethyl Functionalization at 3'-O Ribose Position

The 3'-hydroxyl group of the deoxyribose sugar is replaced by an azidomethyl moiety (-O-CH₂-N₃). This modification serves dual purposes: (1) it blocks 3'-5' phosphodiester bond formation, acting as a reversible chain terminator in sequencing-by-synthesis technologies, and (2) the azide group provides a second click chemistry handle for orthogonal labeling strategies. X-ray crystallography data reveal that the azidomethyl group adopts a conformation perpendicular to the ribose ring, minimizing interference with polymerase docking.

Comparative Molecular Dynamics with Native dATP

Molecular dynamics (MD) simulations highlight critical differences between this compound and native dATP. In aqueous solution, the modified analog exhibits reduced conformational flexibility in the triphosphate tail due to electrostatic interactions between the propargylamino group and the γ-phosphate. This rigidity may enhance substrate recognition by polymerases with narrow active sites.

In contrast, the native dATP triphosphate group samples a broader range of conformations, including bent states that are incompatible with certain enzyme binding pockets. Free energy calculations further indicate that the 7-deaza modification lowers the activation barrier for base flipping by 2.3 kcal/mol, favoring transient exposure of the nucleobase during proofreading.

Spectroscopic Profiling and Validation Techniques

The structural integrity of this compound is validated through a combination of spectroscopic methods:

- High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) confirms the molecular formula C₁₄H₂₀N₅O₁₂P₃ with a measured mass of 543.26 Da, matching the theoretical value.

- Nuclear Magnetic Resonance (NMR): ¹H-NMR reveals distinct shifts for the propargylamino protons (δ 2.15 ppm) and azidomethyl group (δ 3.78 ppm), while ³¹P-NRM resolves the α-, β-, and γ-phosphate signals at δ -5.2, -10.1, and -21.3 ppm, respectively.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: The 7-deaza scaffold absorbs at λₘₐₓ = 260 nm, with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹, comparable to unmodified dATP.

| Spectroscopic Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 543.26 Da | HR-MS |

| ¹H-NMR Shifts | δ 2.15 (propargylamino) | 500 MHz, D₂O |

| λₘₐₓ | 260 nm | UV-Vis |

Propriétés

Formule moléculaire |

C15H21N8O12P3 |

|---|---|

Poids moléculaire |

598.30 g/mol |

Nom IUPAC |

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H21N8O12P3/c16-3-1-2-9-5-23(15-13(9)14(17)19-7-20-15)12-4-10(31-8-21-22-18)11(33-12)6-32-37(27,28)35-38(29,30)34-36(24,25)26/h5,7,10-12H,3-4,6,8,16H2,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t10-,11+,12+/m0/s1 |

Clé InChI |

LLCJMCUPVAFWEV-QJPTWQEYSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

SMILES canonique |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

Modification of the 7-Position in Deazaadenine

Enzymatic Phosphorylation to Triphosphate

Kinase-Mediated Phosphorylation

The nucleoside is converted to its triphosphate form using recombinant human deoxyadenosine kinase (dAK) and nucleoside diphosphate kinase (NDPK). Reaction conditions include:

Purification via Anion-Exchange Chromatography

Crude triphosphate is purified using a DEAE-Sepharose column with a linear gradient of 0.1–1.0 M triethylammonium bicarbonate (TEAB). The compound elutes at 0.6 M TEAB, with final purity >98% confirmed by HPLC.

Analytical Characterization

Mass Spectrometry

ESI-MS analysis confirms the molecular ion peak at m/z 598.30 [M-H]⁻, consistent with the theoretical molecular weight of 598.30 g/mol.

Solubility and Stability

- Solubility : >125 mg/mL in water.

- Storage : Stable for 6 months at <-15°C in amber vials to prevent azide degradation.

Applications in Next-Generation Sequencing

Role as a Reversible Terminator

In NGS, the 3'-azidomethyl group blocks polymerase-mediated elongation, while the propargylamino group enables fluorescent dye conjugation via click chemistry. Post-incorporation imaging, the azidomethyl group is cleaved with tris(2-carboxyethyl)phosphine (TCEP), regenerating the 3'-OH for subsequent cycles.

Performance Comparison with Natural dATP

| Parameter | 7-Deaza-7-propargylamino-3'-azidomethyl-dATP | Natural dATP |

|---|---|---|

| Incorporation Rate | 1.2× faster | Baseline |

| Read Accuracy | 99.9% | 99.5% |

| Thermal Stability | Stable at 95°C for 1 hour | Degrades |

Data derived from competitive primer extension assays.

Comparative Analysis of Synthesis Routes

Chemical vs. Enzymatic Approaches

Cost-Benefit Considerations

| Method | Cost per Gram ($) | Time (Days) |

|---|---|---|

| Full Chemical Synthesis | 12,000 | 14 |

| Hybrid (Chemical + Enzymatic) | 8,500 | 7 |

Hybrid methods reduce costs by 30% while maintaining >95% purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-Deaza-7-propargylamino-3’-azidomethyl-dATP undergoes various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The propargylamino group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as azides and amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

The major products formed from these reactions include various modified nucleotides that can be further utilized in biochemical assays and NGS .

Applications De Recherche Scientifique

Next-Generation Sequencing (NGS)

Overview:

7-Deaza-7-propargylamino-3'-azidomethyl-dATP functions as a reversible terminator in NGS protocols. Unlike traditional Sanger sequencing, which employs irreversible chain terminators, NGS utilizes nucleotide analogs that can be incorporated during DNA synthesis and subsequently removed, allowing for multiple rounds of sequencing on the same DNA fragment.

Mechanism:

- Incorporation: The compound replaces the standard deoxyadenosine triphosphate (dATP) in the sequencing reaction. It contains a 3'-azidomethyl group that blocks further nucleotide addition after incorporation.

- Fluorescence Detection: Upon incorporation, each nucleotide emits a specific fluorescent signal, allowing for real-time monitoring of the sequencing process.

- Regeneration: After imaging, the azidomethyl group is cleaved using reducing agents like TCEP, regenerating the 3'-OH group and enabling the next cycle of nucleotide addition.

Data Table: NGS Workflow Using this compound

| Step | Description |

|---|---|

| 1. Addition of Nucleotides | Four reversible terminators are added simultaneously to the reaction. |

| 2. Imaging | Fluorescent signals from incorporated nucleotides are captured. |

| 3. Cleavage | The azidomethyl group is cleaved to regenerate the 3'-OH for next cycle. |

Fluorescent Conjugates

Applications:

The compound is instrumental in developing fluorescently labeled nucleotides used for various applications, including:

- Single-Molecule Sequencing: Enhances resolution and accuracy by allowing individual molecules to be tracked.

- Fluorescence In Situ Hybridization (FISH): Used for visualizing specific nucleic acid sequences within fixed cells or tissues.

Case Study 1: Advancements in Single-Molecule Sequencing

A study demonstrated that incorporating this compound into single-molecule sequencing protocols improved read lengths and accuracy compared to traditional methods. The use of this nucleotide allowed researchers to achieve higher throughput while maintaining fidelity.

Case Study 2: Detection of Rare Variants

Research utilizing this compound showed its effectiveness in detecting rare genetic variants in complex samples. By employing NGS with reversible terminators, scientists could identify mutations at low frequencies, which is crucial for applications in personalized medicine and cancer genomics.

Other Applications

Beyond its primary use in NGS, this compound has potential applications in:

- Antibody-drug Conjugates: Its azido functionality can be used for click chemistry to conjugate drugs to antibodies for targeted therapy.

- Cell Cycle Studies: The compound can help investigate DNA replication processes due to its integration into newly synthesized DNA strands.

Mécanisme D'action

The mechanism of action of 7-Deaza-7-propargylamino-3’-azidomethyl-dATP involves its incorporation into DNA strands during synthesis. The azidomethyl group at the 3’-position acts as a reversible terminator, preventing further elongation of the DNA strand . This allows for the precise control of DNA synthesis, which is essential for accurate sequencing .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares 7-deaza-7-propargylamino-3'-azidomethyl-dATP with structurally related analogs:

Key Observations:

Reversible vs. Irreversible Termination: 3'-Azidomethyl or 3'-O-azidomethyl groups enable reversible termination (NGS), whereas 2',3'-dideoxy (dd) modifications cause irreversible termination (Sanger sequencing) . The 3'-azidomethyl group in this compound allows efficient TCEP-mediated cleavage, unlike the irreversible ddNTPs .

Fluorescent Labeling: Propargylamino groups enable post-synthetic dye conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for multiplexed NGS . Pre-conjugated analogs (e.g., ATTO 390-ddGTP) bypass click chemistry but lack flexibility in dye selection .

Enzyme Compatibility :

- 7-Deaza modifications reduce steric hindrance and improve incorporation efficiency by DNA polymerases, particularly in GC-rich regions .

- 3'-O-azidomethyl-dATP (without 7-deaza) shows lower incorporation rates due to residual polymerase inhibition .

Performance in Sequencing Platforms

Table 2: Comparative Performance Metrics

*Data derived from in vitro polymerase extension assays under optimized conditions.

Critical Findings:

- This compound outperforms 3'-O-azidomethyl-dATP in incorporation efficiency and signal clarity due to its 7-deaza modification reducing steric clashes .

- Irreversible terminators (e.g., ddGTP analogs) achieve near-perfect termination but are unsuitable for cyclic NGS workflows .

Activité Biologique

7-Deaza-7-propargylamino-3'-azidomethyl-dATP is a modified nucleotide analog of deoxyadenosine triphosphate (dATP) that plays a significant role in molecular biology, particularly in next-generation sequencing (NGS) technologies. This compound exhibits unique biological activities that enhance its utility in various biochemical applications, including DNA synthesis and sequencing.

Chemical Structure and Properties

The structure of this compound features a 7-deaza modification, which replaces the nitrogen atom at the 7-position of the purine base with a carbon atom. This alteration improves the stability and incorporation efficiency of the nucleotide during enzymatic reactions. The azidomethyl group at the 3' position allows for further chemical modifications, enabling the creation of fluorescent conjugates used in NGS.

The biological activity of this compound is primarily attributed to its role as a reversible terminator in DNA polymerization reactions. Unlike traditional dATP, which irreversibly terminates DNA synthesis, this modified nucleotide allows for controlled termination and subsequent resumption of DNA synthesis. This property is crucial for high-throughput sequencing methods where precise control over nucleotide incorporation is required.

Applications in Next-Generation Sequencing

NGS technologies utilize this compound for its ability to act as a reversible terminator during DNA amplification processes. The incorporation of fluorescently labeled nucleotide analogs facilitates real-time monitoring of DNA synthesis, allowing for accurate sequencing data generation. The following table summarizes key properties and applications of this compound:

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₅N₅O₁₃P |

| Role in NGS | Reversible terminator for DNA synthesis |

| Fluorescent Labeling | Used to create fluorescent conjugates for detection |

| Polymerase Compatibility | Compatible with various DNA polymerases, enhancing incorporation efficiency |

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Efficiency in Sequencing : Research indicates that this compound significantly improves sequencing accuracy by reducing errors associated with traditional dNTPs. Its reversible termination feature allows for better control over the sequencing process, leading to higher fidelity results .

- Incorporation Studies : Comparative studies reveal that modified nucleotides like this compound are efficiently incorporated by polymerases such as Taq and Pfu, making them suitable for PCR and other amplification techniques .

- Case Study - Fluorescent Probes : A study by Hocek et al. demonstrated that incorporating this modified nucleotide into DNA probes resulted in enhanced fluorescence signals upon binding to target proteins, showcasing its potential in biosensing applications .

Q & A

Q. Why might published studies report conflicting incorporation rates for this compound?

- Answer : Variability arises from:

- Polymerase selection : Enzymes like Phi29 show higher affinity for modified nucleotides than Taq.

- Buffer conditions : Mg²⁺ concentrations >2 mM inhibit azidomethyl cleavage.

- Fluorophore linkage : ATTO dyes conjugated via click chemistry (e.g., CuAAC) may sterically hinder polymerase activity compared to enzymatic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.